3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane 3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 49832-52-2
VCID: VC18443497
InChI: InChI=1S/C18H30N2/c1-17(2)16-8-9-18(17,3)15-20(14-16)13-7-6-12-19-10-4-5-11-19/h16H,4-5,8-15H2,1-3H3
SMILES:
Molecular Formula: C18H30N2
Molecular Weight: 274.4 g/mol

3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane

CAS No.: 49832-52-2

Cat. No.: VC18443497

Molecular Formula: C18H30N2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane - 49832-52-2

Specification

CAS No. 49832-52-2
Molecular Formula C18H30N2
Molecular Weight 274.4 g/mol
IUPAC Name 1,8,8-trimethyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)-3-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C18H30N2/c1-17(2)16-8-9-18(17,3)15-20(14-16)13-7-6-12-19-10-4-5-11-19/h16H,4-5,8-15H2,1-3H3
Standard InChI Key LVIOMMMBZFTDBV-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(CN(C2)CC#CCN3CCCC3)C)C

Introduction

Structural and Molecular Characteristics

The compound features a 3-azabicyclo[3.2.1]octane core, a bridged bicyclic system containing one nitrogen atom. At position 3 of this core, a 4-(1-pyrrolidinyl)-2-butynyl substituent is attached, introducing an alkyne linkage and a pyrrolidine ring. Two methyl groups are positioned at the 1 and 8 positions of the bicyclic framework .

Molecular Formula and Mass

  • Molecular Formula: C₁₈H₃₀N₂

  • Molar Mass: 274.44 g/mol .

  • Density: Predicted to be 0.991±0.06 g/cm³ .

The SMILES notation for the compound is C1CCN(C1)C#CC(C2C3CC(C2)(C(C3)N4CCOCC4)C)C, reflecting its bicyclic architecture and substituent topology .

Physicochemical Properties

Key physical and chemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(4-(1-Pyrrolidinyl)-2-Butynyl)-1,8,8-Trimethyl-3-Azabicyclo[3.2.1]Octane

PropertyValue
Boiling Point356.4±27.0 °C (Predicted)
pKa8.36±0.20 (Predicted)
LogP (Partition Coefficient)Estimated ≥2.5 (based on structural analogs)

The pKa of 8.36 suggests moderate basicity, likely due to the tertiary amine in the bicyclic core . The boiling point prediction aligns with its molecular weight and polar functional groups.

Synthetic Pathways and Mechanistic Insights

While no direct synthesis protocol for this compound is documented in the literature, analogous methods for bicyclic amines and pyrrolidine-containing structures provide plausible routes.

Pyrrolidine-Alkyne Functionalization

The 2-butynyl-pyrrolidinyl side chain could be introduced via Sonogashira coupling or alkyne alkylation of a preformed bicyclic amine intermediate . Recent work by H. Chen et al. demonstrated the use of iodonitrene chemistry to stereoselectively modify pyrrolidine derivatives, suggesting potential applicability for constructing similar alkyne-linked substituents .

Bicyclic Core Construction

The 3-azabicyclo[3.2.1]octane framework may be synthesized through:

  • Intramolecular cyclization of linear precursors under acidic or basic conditions.

  • Ring-closing metathesis of diene intermediates, though this approach is less common for nitrogen-containing systems .

Stability and Reactivity

Thermal Stability

The high predicted boiling point (356°C) indicates thermal robustness, likely due to strong van der Waals interactions and the rigidity of the bicyclic system .

Reactivity Hotspots

  • Alkyne Group: Susceptible to hydrogenation, cycloadditions, or halogenation.

  • Tertiary Amine: May participate in quaternization or oxidation reactions.

  • Pyrrolidine Ring: Potential site for N-functionalization or ring-opening under strong acidic conditions .

CompoundCore StructureBiological Activity
Piperarborenine BCyclobutaneAntimalarial
Amiodarone DerivativesBicyclic AminesPhospholipase A2 Inhibition

Future Research Directions

  • Synthetic Optimization: Develop stereoselective routes to access enantiopure forms.

  • Biological Screening: Evaluate binding affinity for neurological targets (e.g., sigma receptors).

  • Computational Modeling: Predict metabolic pathways using QSAR models.

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